molecular formula C9HCl3FN3 B13914335 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile

2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B13914335
M. Wt: 276.5 g/mol
InChI Key: DFBRFVNVUBHMTF-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is a synthetic organic compound with the molecular formula C9HCl3FN3 It is characterized by the presence of three chlorine atoms, one fluorine atom, and a nitrile group attached to a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a naphthyridine precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2). The nitrile group is introduced through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Industrial methods also focus on optimizing the purification steps to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,7-Trichloro-1,6-naphthyridine-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and properties.

    2,4,7-Trichloro-8-methyl-1,6-naphthyridine-3-carbonitrile: Contains a methyl group instead of a fluorine atom, leading to different chemical behavior.

    2,4,7-Trichloro-8-bromo-1,6-naphthyridine-3-carbonitrile: Substitutes the fluorine atom with a bromine atom, altering its reactivity.

Uniqueness

2,4,7-Trichloro-

Properties

Molecular Formula

C9HCl3FN3

Molecular Weight

276.5 g/mol

IUPAC Name

2,4,7-trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9HCl3FN3/c10-5-3(1-14)8(11)16-7-4(5)2-15-9(12)6(7)13/h2H

InChI Key

DFBRFVNVUBHMTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

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